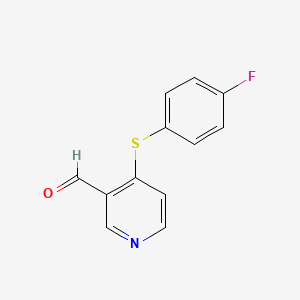

4-((4-Fluorophenyl)thio)nicotinaldehyde

Description

Contextualizing Nicotinaldehyde Derivatives in Contemporary Chemical Research

Nicotinaldehyde and its derivatives are pivotal intermediates in organic synthesis. The pyridine (B92270) ring, a core component of these molecules, is a ubiquitous scaffold in numerous natural products and pharmaceuticals. avantorsciences.comgoogle.com The aldehyde functional group is highly versatile, participating in a wide array of chemical transformations to build molecular complexity. sigmaaldrich.com

Research into nicotinaldehyde derivatives has revealed their potential in various applications. For instance, derivatives of nicotinic acid, a closely related compound, have been synthesized and investigated for their antimicrobial and cytotoxic activities. mdpi.com These studies often involve the condensation of a nicotinic acid derivative with an aldehyde or amine, highlighting the importance of the aldehyde functionality in generating diverse chemical libraries for biological screening. mdpi.com The synthesis of 1,4-dihydropyridines from nicotinaldehydes has also been explored, with the resulting compounds showing promise as antimicrobial and α-glucosidase inhibitory agents.

Importance of Pyridine-Thioether Scaffolds in Advanced Organic Synthesis

The pyridine-thioether linkage present in 4-((4-Fluorophenyl)thio)nicotinaldehyde is a significant structural motif in medicinal chemistry. Thioether groups can influence a molecule's conformational flexibility, lipophilicity, and metabolic stability. The synthesis of molecules containing this scaffold is an active area of research, with various methods being developed to form the carbon-sulfur bond.

The incorporation of a sulfur atom into a pyridine ring system can lead to compounds with interesting pharmacological properties. For example, thienopyridine derivatives, which can be considered related structures, are known to possess antiplatelet, antileishmanial, antimicrobial, anti-inflammatory, and anticancer activities. nih.gov The synthesis of thiophenes from pyridines, a transformation that involves the introduction of sulfur, further underscores the value of exploring the chemical space around pyridine-sulfur compounds.

Role of Fluorinated Aromatic Systems in Chemical Innovation

The inclusion of a fluorine atom on the phenyl ring is a strategic design element in modern drug discovery. nih.govsigmaaldrich.comresearchgate.netnih.govmdpi.com Fluorination can dramatically alter the physicochemical properties of a molecule, often leading to improved metabolic stability, increased bioavailability, and enhanced binding affinity to biological targets. researchgate.netmdpi.com The C-F bond is exceptionally strong, which can prevent metabolic oxidation at that position, a common pathway for drug deactivation. mdpi.com

The 4-fluorophenyl group, as seen in the subject compound, is a common feature in many bioactive molecules. nih.gov Its presence can influence the electronic properties of the entire molecule, affecting its reactivity and interactions with its environment. The study of fluorinated aromatic compounds is a cornerstone of medicinal chemistry, with ongoing efforts to develop new and efficient methods for their synthesis. sigmaaldrich.com

Overview of Research Trajectories for Complex Heterocyclic Aldehydes

Complex heterocyclic aldehydes, such as this compound, are valuable precursors in the synthesis of a wide range of heterocyclic compounds. sigmaaldrich.com The reactivity of the aldehyde group allows for its conversion into numerous other functionalities, making these compounds versatile starting materials for drug discovery and materials science. chemicalbook.com

Current research in heterocyclic chemistry is focused on the development of efficient and sustainable synthetic methods, including the use of catalysis to construct complex molecular architectures. nih.govgoogle.commdpi.com The exploration of novel applications for heterocyclic compounds remains a key driver in the field. google.com Research into complex aldehydes like this compound is likely to involve their use in multicomponent reactions, cycloadditions, and as precursors for the synthesis of novel bioactive scaffolds. The development of synthetic routes to such aldehydes and their subsequent elaboration into more complex structures is a continuous effort in organic chemistry. google.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8FNOS |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

4-(4-fluorophenyl)sulfanylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H8FNOS/c13-10-1-3-11(4-2-10)16-12-5-6-14-7-9(12)8-15/h1-8H |

InChI Key |

BLBYKFLXDLUKLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=C(C=NC=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Fluorophenyl Thio Nicotinaldehyde

Strategies for Constructing the Nicotinaldehyde Core Structure

The synthesis of the nicotinaldehyde scaffold, also known as pyridine-3-carbaldehyde, is a foundational step. This can be achieved either by reducing a carboxylic acid derivative at the 3-position or by introducing the aldehyde functionality onto a pre-existing pyridine (B92270) ring.

Reductive Pathways for Nicotinic Acid Derivatives

A common strategy for accessing nicotinaldehyde involves the partial reduction of nicotinic acid or its more reactive derivatives, such as esters. Direct reduction of carboxylic acids to aldehydes is challenging as the reaction often proceeds to the corresponding alcohol. However, several methods have been developed to control this transformation.

One approach involves the conversion of nicotinic acid into a more easily reducible species. For instance, nicotinic acid can be esterified, typically using methanol (B129727) and a catalytic amount of sulfuric acid, to produce methyl nicotinate. This ester can then be reduced. While powerful reducing agents like lithium aluminum hydride tend to produce the alcohol, the use of milder or more controlled systems can yield the desired aldehyde. The sodium borohydride-methanol system, often used for reducing ketones and aldehydes, can be modified to reduce esters, though it may require a large excess of the reagent and elevated temperatures. The addition of additives like iodine to a sodium borohydride (B1222165) solution can form a complex capable of reducing esters to alcohols. To obtain the aldehyde, the reduction must be stopped at the intermediate stage, or the resulting 3-pyridylmethanol can be oxidized back to nicotinaldehyde in a subsequent step.

Another pathway involves activating the nicotinic acid, for example, by converting it to an N-acyl-imidazoline, which can then undergo reductive hydrolysis to yield the aldehyde. A patented method describes the solvent-free reaction of isonicotinic acid (pyridine-4-carboxylic acid) with ethylenediamine (B42938) to form an imidazoline (B1206853) intermediate, which is then reductively hydrolyzed to 4-pyridinecarboxaldehyde. google.com A similar principle could be applied to nicotinic acid to form the corresponding 3-aldehyde isomer.

| Starting Material | Reagents/Conditions | Intermediate Product | Final Product | Key Findings |

|---|---|---|---|---|

| Nicotinic Acid | 1. MeOH, H₂SO₄ (cat.) 2. NaBH₄-MeOH system, Refluxing THF | Methyl nicotinate | 3-Pyridylmethanol | Esterification followed by reduction is a viable route, though it typically yields the alcohol, which requires a subsequent oxidation step. |

| 2-Chloronicotinic Acid | 1. NaBH₄, BF₃·OEt₂ in THF | 2-Chloronicotinol | 2-Chloronicotinaldehyde (via oxidation) | Demonstrates the reduction of a substituted nicotinic acid to the alcohol, a key precursor for the aldehyde. vulcanchem.com |

| Isonicotinic Acid | 1. Ethylenediamine (solvent-free) 2. Reductive Hydrolysis | 4-Pyridine-2-imidazoline | 4-Pyridinecarboxaldehyde | This method provides a direct route from the carboxylic acid to the aldehyde via an imidazoline intermediate. google.com |

Functionalization of Pyridine Ring Systems to Introduce Aldehyde Moiety

An alternative to reduction is the direct functionalization of a simpler pyridine derivative. This often starts with 3-methylpyridine (B133936) (3-picoline), which is an inexpensive and commercially available raw material. nih.govresearchgate.net The methyl group can be oxidized to an aldehyde. Industrial processes frequently oxidize 3-picoline to nicotinic acid, but by carefully selecting the oxidant and controlling reaction conditions, the reaction can be halted at the aldehyde stage. nih.gov

Another approach is the functionalization of the pyridine C-H bond. While direct formylation is challenging, multi-step sequences can achieve this. For example, a pyridine ring can be converted into a phosphonium (B103445) salt, which serves as a versatile handle for subsequent bond formations. acs.org This strategy allows for the regioselective introduction of various functional groups and could be adapted to install a precursor to the aldehyde group. acs.org

Formation of the Thioether Linkage at the Pyridine 4-Position

The introduction of the 4-fluorophenylthio group at the C4 position of the nicotinaldehyde core is the defining step in the synthesis of the target molecule. This transformation typically involves the reaction of a nicotinaldehyde derivative bearing a leaving group at the 4-position with 4-fluorothiophenol (B130044) or its corresponding thiolate.

Transition-Metal-Catalyzed Carbon-Sulfur Cross-Coupling Approaches

Transition-metal catalysis, particularly with palladium and nickel, is a powerful tool for forming carbon-sulfur bonds. acsgcipr.org These reactions, often referred to as Buchwald-Hartwig aminations for C-N bonds, have analogous C-S coupling variants. The general mechanism involves the oxidative addition of the metal catalyst to an aryl halide (e.g., 4-chloronicotinaldehyde), followed by coordination of the thiol and subsequent reductive elimination to yield the aryl thioether product. acsgcipr.org

The choice of metal catalyst, ligand, and base is crucial for a successful reaction. acsgcipr.org Palladium catalysts are common, but there is growing interest in more earth-abundant metals like nickel and copper. acsgcipr.orgrsc.org Nickel-catalyzed cross-coupling reactions have been shown to be effective for forming C-S bonds, even with sterically hindered substrates. rsc.orgrsc.org The use of specific phosphine-based ligands can significantly improve catalyst performance and substrate scope. rsc.org These methods are particularly valuable when the pyridine ring is not sufficiently activated for uncatalyzed nucleophilic substitution. acsgcipr.org

| Catalyst System | Substrates | General Conditions | Significance |

|---|---|---|---|

| Palladium-based (e.g., Pd(dba)₂, Xantphos) | Aryl Halide/Triflate + Thiol | Base (e.g., Cs₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane) | Widely used for C-S bond formation with broad substrate scope (Buchwald-Hartwig type). acsgcipr.org |

| Nickel-based (e.g., Ni(cod)₂, DPEphos) | Aryl Triflate + Alkyl Thiol | Base, Solvent | Effective for coupling sterically challenging aryl electrophiles and offers an alternative to palladium. rsc.org |

| Iron-based (e.g., FeCl₃) | Aryl Iodide + Thiophenol | Base (e.g., K₂CO₃), Ligand (e.g., TMEDA) | Represents a more sustainable and cost-effective approach to C-S cross-coupling. acsgcipr.org |

Nucleophilic Substitution Reactions Involving Thiolates

Nucleophilic aromatic substitution (SNAr) is a direct method for forming the thioether bond. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which activates the ortho (C2) and para (C4) positions to nucleophilic attack. youtube.comyoutube.com This effect is further enhanced by the electron-withdrawing aldehyde group on the nicotinaldehyde core.

In this reaction, a 4-halonicotinaldehyde (e.g., 4-chloro- or 4-fluoronicotinaldehyde) serves as the electrophile. The nucleophile, 4-fluorothiophenolate, is generated in situ from 4-fluorothiophenol using a base such as sodium hydroxide, potassium carbonate, or an alkoxide. acsgcipr.org The thiolate then attacks the C4 position, displacing the halide leaving group through a two-step addition-elimination mechanism that proceeds via a negatively charged Meisenheimer complex intermediate. youtube.comstackexchange.com The rate of reaction is dependent on the nature of the leaving group, with fluoride (B91410) often being the most facile, following the general SNAr reactivity order of F > Cl > Br > I. nih.gov The C4 position of a pyridine ring is generally more reactive towards nucleophilic substitution than the C2 position. stackexchange.com

Utilization of Sulfur Transfer Reagents in Thioether Synthesis

More recent strategies for C-S bond formation involve the direct C-H functionalization of the pyridine ring, bypassing the need for a pre-installed leaving group. researchgate.net These methods can employ sulfur transfer reagents that introduce the sulfur atom, which can then be arylated. Research has demonstrated that pyridines can undergo regioselective meta-C-H sulfanylation through a redox-neutral dearomatization-rearomatization process. researchgate.net While this targets the C5 position in the context of nicotinaldehyde, other strategies focus on activating the pyridine as a quaternary azinium salt, which can then react with elemental sulfur and a base to achieve regioselective C-H thionation at different positions. researchgate.net These advanced, catalyst-free methods offer high selectivity and are applicable to the late-stage functionalization of complex molecules. researchgate.net

Incorporation of the 4-Fluorophenyl Moiety

The introduction of the 4-fluorophenyl group is a critical aspect of the synthesis of 4-((4-Fluorophenyl)thio)nicotinaldehyde. This is primarily achieved by forming a thioether bond between a pyridine core and a pre-functionalized 4-fluorophenyl sulfur-containing unit.

Strategies for Introducing Fluorinated Phenyl Groups

The principal strategy for incorporating the 4-fluorophenylthio group involves the reaction of a suitable pyridine precursor with 4-fluorothiophenol. Two main approaches are considered for this key bond formation:

Nucleophilic Aromatic Substitution (SNAr): This is a widely used method for forming aryl thioethers, particularly with electron-deficient aromatic rings like pyridine. chemrxiv.orgnih.gov In a plausible synthesis, a 4-halonicotinaldehyde, such as 4-chloronicotinaldehyde (B38066), can be reacted with 4-fluorothiophenol in the presence of a base. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the attack of the thiolate anion at the C4 position, displacing the halide. youtube.com The reaction of 2-halopyridinium compounds with sulfur nucleophiles has been shown to proceed effectively. chemrxiv.org The reactivity of halopyridines in SNAr reactions is well-documented, with the 2- and 4-positions being particularly activated towards nucleophilic attack. youtube.comyoutube.com

Palladium-Catalyzed Cross-Coupling: An alternative, powerful method involves the use of palladium catalysis to form the C-S bond. nih.govorganic-chemistry.org This approach would typically couple a 4-halonicotinaldehyde with 4-fluorothiophenol. Various palladium catalysts and ligands have been developed to efficiently mediate such couplings, offering a broad substrate scope and functional group tolerance. organic-chemistry.orgresearchgate.net This method is a cornerstone of modern organic synthesis for constructing biaryl thioethers. nih.gov

Regioselective Fluorination Techniques in Aromatic Systems

The regioselective synthesis of the key intermediate, 4-fluorothiophenol , is paramount. The fluorine atom must be specifically located at the para-position of the thiophenol ring. While direct fluorination of thiophenol is challenging due to the sensitivity of the thiol group, several indirect methods ensure high regioselectivity.

One established industrial process starts with 4-fluorobenzenesulphonyl chloride . google.com This precursor is first reduced to 4,4'-difluorodiphenyl disulfide , which is then cleaved to yield 4-fluorothiophenol. google.com This multi-step sequence ensures the fluorine atom remains at the desired C4 position. Other approaches may involve electrophilic fluorination of a suitably protected aniline (B41778) derivative, followed by a Sandmeyer-type reaction to introduce the thiol group, or nucleophilic substitution on a 1,4-dihalo- or 1-halo-4-nitrobenzene precursor. The choice of strategy is dictated by factors like yield, scalability, and the availability of fluorinating agents such as Selectfluor or N-Fluorobenzenesulfonimide (NFSI).

Convergent and Linear Synthesis Pathways

Linear Synthesis: In a linear sequence, the pyridine ring would be built upon step-by-step. For example, one could start with a simple pyridine derivative and sequentially introduce the aldehyde and the 4-fluorophenylthio groups. A hypothetical linear route might begin with 4-chloropyridine. This could be converted to 4-chloronicotinic acid, which is then reduced to 4-chloronicotinaldehyde. chemicalbook.com The final step would be the coupling of this aldehyde with 4-fluorothiophenol.

Optimization of Reaction Conditions and Yields in Academic Preparations

In an academic or process development setting, the optimization of the key coupling step is crucial for maximizing yield and purity while minimizing costs and reaction time. Taking the SNAr reaction between 4-chloronicotinaldehyde and 4-fluorothiophenol as an example, several parameters would be systematically varied.

Key parameters for optimization include:

Base: The choice of base is critical for generating the thiolate nucleophile. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

Solvent: The solvent can significantly influence reaction rates. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (MeCN) are typically effective for SNAr reactions.

Temperature: While many SNAr reactions require heating, milder conditions are often sought. chemrxiv.org Optimization would involve running the reaction at various temperatures, from room temperature to reflux, to find the ideal balance between reaction rate and byproduct formation.

Catalyst: For cross-coupling reactions, the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., Xantphos, dppf) is the most critical factor influencing the reaction's success. nih.govorganic-chemistry.org

The following interactive table illustrates a hypothetical optimization study for the SNAr coupling step.

As the hypothetical data suggests, using a stronger, more soluble base like cesium carbonate in a polar aprotic solvent such as DMSO at an elevated temperature can lead to higher yields in shorter reaction times (Table 1, Entry 6). Such systematic studies are fundamental to developing robust and efficient synthetic protocols in an academic research context.

Chemical Reactivity and Derivatization Pathways of 4 4 Fluorophenyl Thio Nicotinaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group is a versatile functional handle for various chemical modifications, including condensation reactions and oxidation-reduction protocols.

The carbonyl group of the aldehyde readily undergoes condensation reactions with primary amines and their derivatives to form new C=N double bonds. masterorganicchemistry.com

Imines (Schiff Bases): Reaction with primary amines yields imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by the elimination of water. libretexts.org The equilibrium can be driven towards the product by removing water, often using a Dean-Stark apparatus. operachem.com The pH of the reaction is crucial and is generally optimal around 4-5. libretexts.orgyoutube.com

Oximes: Condensation with hydroxylamine (B1172632) produces oximes. masterorganicchemistry.com The mechanism is analogous to imine formation. masterorganicchemistry.com Oximes are key intermediates in the synthesis of various nitrogen-containing heterocycles. orgsyn.org For instance, O-acetyl oximes can be used in copper-catalyzed pyridine (B92270) synthesis. orgsyn.org

Hydrazones: Reaction with hydrazine (B178648) or its substituted derivatives (e.g., 4-fluorobenzohydrazide) affords hydrazones. researchgate.netresearchgate.net These reactions are also condensation processes where water is eliminated. researchgate.netnih.gov Hydrazones are valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.net For example, the reaction of aldehyde-derived hydrazones with 2-chloropyridines can be achieved through palladium-catalyzed coupling. orgsyn.org

A general representation of these condensation reactions is depicted below:

| Reactant | Product |

| Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine (NH₂-NH₂) | Hydrazone |

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: While specific advanced oxidation protocols for 4-((4-fluorophenyl)thio)nicotinaldehyde are not extensively detailed in the provided search results, aldehydes, in general, can be oxidized to carboxylic acids using various oxidizing agents. Ozonolysis of alkenes is one method to produce aldehydes, which can be further oxidized. youtube.com

Reduction: The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. youtube.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Microbial reduction has also been explored for the stereoselective reduction of related ketones, such as the reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)butan-1-one to its corresponding alcohol, which is a key intermediate in the synthesis of certain antipsychotic agents. nih.gov

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base like an amine. wikipedia.orgyoutube.com This reaction, a modification of the aldol (B89426) condensation, typically yields an α,β-unsaturated ketone. wikipedia.org

The reaction of this compound with active methylene compounds such as malonic acid or its derivatives in the presence of a base like pyridine or piperidine (B6355638) would lead to the formation of α,β-unsaturated products. wikipedia.orgnih.gov The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it can facilitate decarboxylation. wikipedia.orgorganic-chemistry.org

A related reaction is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone. For example, the reaction of 4-fluorobenzaldehyde (B137897) with acetone (B3395972) can produce an intermediate and a final dibenzalacetone analog. magritek.com

Transformations of the Thioether Bond

The thioether bond in this compound is a key site for chemical modification, allowing for the introduction of new functionalities and properties through oxidation, cleavage, or rearrangement.

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom of the thioether linkage is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized forms, 4-((4-fluorophenyl)sulfinyl)nicotinaldehyde and 4-((4-fluorophenyl)sulfonyl)nicotinaldehyde, respectively, are valuable intermediates in their own right. The sulfur oxidation state significantly alters the electronic properties of the molecule, with the sulfonyl group being a strong electron-withdrawing group.

The selective oxidation of sulfides to either sulfoxides or sulfones is a well-established transformation in organic synthesis, and numerous reagents can be employed for this purpose. masterorganicchemistry.comnih.gov The choice of oxidant and reaction conditions determines the outcome. Mild oxidation typically yields the sulfoxide, while stronger conditions or an excess of the oxidizing agent leads to the sulfone. nih.gov

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this transformation. nih.govresearchgate.net The selectivity can be finely tuned using specific catalysts. For instance, using H₂O₂ in the presence of a tantalum carbide catalyst tends to favor the formation of sulfoxides, whereas a niobium carbide catalyst under similar conditions efficiently produces sulfones. organic-chemistry.orgorganic-chemistry.org Other catalytic systems, such as silica-based tungstate (B81510) catalysts, also facilitate the selective oxidation to either sulfoxides or sulfones using H₂O₂ at room temperature. organic-chemistry.orgorganic-chemistry.org Metal-free conditions, for example using urea-hydrogen peroxide, often lead directly to the sulfone. organic-chemistry.org

Table 1: Reagents for Oxidation of the Thioether Bond

| Reagent/Catalyst System | Predominant Product | Reference |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Sulfoxide | nih.gov |

| Hydrogen Peroxide (H₂O₂) / Tantalum Carbide | Sulfoxide | organic-chemistry.orgorganic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) / Niobium Carbide | Sulfone | organic-chemistry.orgorganic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride | Sulfone | organic-chemistry.org |

| Ceric Ammonium (B1175870) Nitrate (CAN) / NaBrO₃ | Sulfoxide | organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfone | organic-chemistry.org |

Thioether Cleavage and Rearrangement Reactions

Cleavage of the carbon-sulfur bond in aryl thioethers can be challenging but offers a route to further functionalization. While the C(sp²)-S bond in this compound is relatively robust, certain reagents can effect its cleavage. Methods using reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) have been developed for the selective cleavage of C-S bonds, although they are often more effective for C(sp³)-S bonds. organic-chemistry.org Thiol-mediated thioether exchange reactions represent another potential pathway for cleaving the thioether bond, which could be relevant in certain biological or synthetic contexts. nih.gov

Rearrangement reactions involving the core structure of this compound are less common but mechanistically plausible under specific conditions. For example, rearrangements of the pyridine ring system, such as the Dimroth rearrangement, could potentially be induced. nih.gov This type of rearrangement typically involves the opening and re-closing of the heterocyclic ring, leading to an interchange of ring atoms, and is often facilitated by acidic or basic conditions or photoactivation. nih.gov Other named rearrangements in organic chemistry, such as the Beckmann or Wolff rearrangements, are generally associated with other functional groups not initially present but could be envisioned following derivatization of the aldehyde or pyridine moieties. libretexts.org

Multi-Component Reactions (MCRs) Incorporating the Compound

The aldehyde functionality of this compound makes it an excellent candidate for participation in multi-component reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency.

The compound can serve as the aldehyde component in classic MCRs such as the Ugi and Passerini reactions.

Ugi Reaction: In a typical Ugi four-component reaction, this compound would react with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative.

Passerini Reaction: In the Passerini three-component reaction, the aldehyde would react with a carboxylic acid and an isocyanide to yield an α-acyloxy carboxamide.

Furthermore, the aldehyde can participate in other MCRs like the Hantzsch pyridine synthesis, although in a modified fashion. The classical Hantzsch reaction involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine (B1217469). mdpi.com Using this compound in such a reaction would lead to highly substituted and complex pyridine derivatives.

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity critical considerations in its synthetic transformations. The inherent electronic and steric properties of the molecule dictate which functional group will react preferentially.

Chemoselectivity: The relative reactivity of the functional groups generally follows the order: aldehyde > thioether > pyridine ring.

Oxidation: The thioether is highly susceptible to oxidation. Selective oxidation of the sulfur atom can typically be achieved without affecting the aldehyde or the aromatic rings, provided that appropriate reagents are used. researchgate.net For example, H₂O₂-based systems are known to selectively oxidize sulfides in the presence of other oxidizable groups. nih.govmdpi.com

Nucleophilic Addition: The aldehyde group is the most electrophilic site and will readily undergo nucleophilic attack in reactions like Grignard additions, Wittig reactions, or the MCRs mentioned above, in preference to reaction at the pyridine ring or thioether bond.

Reduction: The aldehyde can be selectively reduced to an alcohol (4-((4-fluorophenyl)thio)pyridin-3-yl)methanol) using mild reducing agents like sodium borohydride, leaving the thioether and aromatic rings intact.

Regioselectivity: Regioselectivity becomes important in reactions involving the pyridine ring, such as electrophilic or nucleophilic aromatic substitution.

The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack. The existing substituents (thioether at C4, aldehyde at C3) will direct incoming nucleophiles.

For electrophilic substitution on the pyridine ring, which is generally difficult, the reaction would be directed by the existing groups. However, electrophilic attack is more likely to occur on the more electron-rich 4-fluorophenyl ring.

By carefully selecting reagents and reaction conditions, chemists can control both the site of the reaction (chemoselectivity) and the position of attack on a specific functional group (regioselectivity), enabling the targeted synthesis of a wide array of complex derivatives from this versatile building block.

Advanced Spectroscopic and Structural Elucidation of 4 4 Fluorophenyl Thio Nicotinaldehyde and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 4-((4-Fluorophenyl)thio)nicotinaldehyde in solution. By examining the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, chemical environment, and spatial proximity of atoms within the molecule.

¹H and ¹³C NMR Chemical Shift and Coupling Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the protons and carbons of the nicotinic aldehyde and the 4-fluorophenylthio moieties.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 9.9-10.2 ppm, due to the deshielding effect of the carbonyl group. The protons on the pyridine (B92270) ring will display characteristic coupling patterns. The proton at position 2 (H-2) is anticipated to be the most deshielded of the pyridine protons, appearing as a singlet or a narrow doublet around δ 9.0-9.2 ppm. The proton at position 6 (H-6) would likely resonate as a doublet in the region of δ 8.7-8.9 ppm, coupled to the proton at position 5. The proton at position 5 (H-5) is expected to show a doublet of doublets due to coupling with H-6 and a smaller long-range coupling, appearing around δ 7.4-7.6 ppm. The protons of the 4-fluorophenyl group will present as two doublets of doublets, characteristic of a para-substituted benzene (B151609) ring, in the range of δ 7.2-7.8 ppm.

The ¹³C NMR spectrum will show a signal for the aldehydic carbon at a significantly downfield position, approximately δ 190-193 ppm. The quaternary carbons of the pyridine and fluorophenyl rings will also be observable, with their chemical shifts influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the fluorine atom. The carbon atom attached to the fluorine (C-4' of the phenyl ring) will exhibit a large one-bond C-F coupling constant.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.9-10.2 | 190-193 |

| Pyridine C2 | - | ~153 |

| Pyridine H2 | 9.0-9.2 | - |

| Pyridine C3 | - | ~135 |

| Pyridine C4 | - | ~150 |

| Pyridine C5 | - | ~122 |

| Pyridine H5 | 7.4-7.6 | - |

| Pyridine C6 | - | ~151 |

| Pyridine H6 | 8.7-8.9 | - |

| Phenyl C1' | - | ~128 |

| Phenyl C2'/C6' | - | ~135 |

| Phenyl H2'/H6' | 7.6-7.8 | - |

| Phenyl C3'/C5' | - | ~117 |

| Phenyl H3'/H5' | 7.2-7.4 | - |

| Phenyl C4' | - | ~163 (d, ¹JCF ≈ 250 Hz) |

Note: Predicted values are based on data from analogous structures and established substituent effects. Actual experimental values may vary.

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. rsc.orgnih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine will be influenced by the electronic effects of the thioether linkage and the pyridine ring system. It is anticipated to appear in a region characteristic of fluoroaromatic compounds. The coupling of the fluorine atom to the ortho and meta protons on the phenyl ring (³JHF and ⁴JHF, respectively) will result in a triplet-like multiplet for the fluorine signal, assuming similar coupling constants. This technique is particularly valuable for confirming the presence and electronic environment of the fluorine substituent. rsc.orgnih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the ¹H and ¹³C NMR signals and for elucidating the complete molecular structure. science.govprinceton.eduyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks between H-5 and H-6 of the pyridine ring, confirming their connectivity. It would also show correlations between the ortho and meta protons of the 4-fluorophenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for all protonated carbons by correlating them to their attached, and previously assigned, protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would be expected between the aldehydic proton and the pyridine C-3 and C-4 carbons, and between the protons on the fluorophenyl ring and the pyridine C-4 through the sulfur atom, confirming the thioether linkage. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule in solution, for instance, by observing through-space interactions between the protons of the two aromatic rings. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. nih.govnih.gov

The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the aldehyde group in the region of 1690-1710 cm⁻¹. The C-H stretching of the aldehyde proton may be observed as a weaker band around 2720-2820 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings are expected in the 1400-1600 cm⁻¹ region. A strong band corresponding to the C-F stretching vibration is anticipated around 1220-1240 cm⁻¹. The C-S stretching vibration typically gives rise to a weaker band in the 600-800 cm⁻¹ range.

The Raman spectrum would also show these characteristic vibrations, with the non-polar bonds, such as the C-S and aromatic ring vibrations, often producing more intense signals than in the IR spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aldehyde (CHO) | C=O stretch | 1690-1710 |

| Aldehyde (CHO) | C-H stretch | 2720-2820 |

| Aromatic Rings | C-H stretch | >3000 |

| Aromatic Rings | C=C/C=N stretch | 1400-1600 |

| Fluoroaromatic | C-F stretch | 1220-1240 |

| Thioether | C-S stretch | 600-800 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at its calculated mass-to-charge ratio.

The fragmentation pattern would likely involve the initial loss of the aldehyde group (CHO) or the fluorine atom. Cleavage of the C-S bonds would also be a prominent fragmentation pathway, leading to ions corresponding to the nicotinic aldehyde moiety and the 4-fluorophenylthio radical cation, or their respective fragments. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and torsion angles. mdpi.com This would allow for the precise determination of the conformation of the molecule in the crystalline state, including the dihedral angle between the pyridine and fluorophenyl rings. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal lattice. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption and emission properties of this compound and its analogs are governed by the interplay of electron-donating and electron-accepting moieties within their molecular framework. The core structure, featuring a pyridine ring (an electron acceptor) substituted with a phenylthio group (a potential electron donor), establishes a donor-π-acceptor (D-π-A) system. Such systems are known for their characteristic intramolecular charge transfer (ICT) transitions, which are sensitive to the electronic nature of substituents and the polarity of the surrounding medium.

Electronic Absorption (UV-Vis) Spectroscopy

Detailed experimental studies on this compound itself are not extensively available in the public domain. However, analysis of analogous D-π-A structures provides significant insight into its expected spectroscopic behavior. For instance, studies on thiophene-based D-π-A compounds, which share architectural similarities, reveal important trends.

Research on D-π-A thiophene (B33073) derivatives, such as 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) and 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT), demonstrates that their absorption spectra are characterized by structureless bands. nih.gov The position of the maximum absorption wavelength (λmax) in these analogs is influenced by the strength of the electron-donating group and the polarity of the solvent. nih.gov For example, a bathochromic (red) shift is observed in the absorption maximum as solvent polarity increases, which is indicative of an ICT process. nih.gov In the case of MOT, the shift is approximately 10 nm when moving from a nonpolar solvent like cyclohexane (B81311) to a polar one like DMSO. nih.gov A more potent electron-donating group, such as dimethylamine (B145610) in DMAT, leads to a more significant red shift of about 18 nm under similar conditions. nih.gov

Given these findings, this compound is anticipated to exhibit an absorption profile characteristic of an ICT transition. The absorption spectrum would likely show a primary absorption band in the UV region. The fluorine substituent on the phenyl ring, being weakly electron-withdrawing, would modulate the electron-donating character of the thioether group, influencing the precise position of the absorption maximum. The fundamental pyridine structure itself exhibits absorption maxima at approximately 202 nm and 254 nm. sielc.com The extended conjugation and charge transfer nature in the title compound would be expected to shift these absorptions to longer wavelengths.

Table 1: UV-Vis Absorption Maxima (λabs) for Analogous D-π-A Thiophene Derivatives in Various Solvents

| Solvent | MOT (λabs in nm) | DMAT (λabs in nm) |

| Cyclohexane (CHX) | 361 | Not specified |

| Dimethyl Sulfoxide (B87167) (DMSO) | 371 | Not specified |

Data sourced from a study on thiophene-based D-π-A compounds, which serve as structural analogs. nih.gov

Fluorescence Emission Spectroscopy

The fluorescence properties of D-π-A compounds are often more sensitive to the environment than their absorption properties. In analogous thiophene-based systems like MOT and DMAT, a pronounced solvatochromic bathochromic shift is observed in the fluorescence emission spectra as the solvent polarity increases. nih.gov For MOT, the emission peak shifts by about 66 nm from cyclohexane (407 nm) to DMSO (473 nm). nih.gov For DMAT, which has a stronger ICT character, this shift is even more dramatic, at approximately 162 nm. nih.gov This behavior is attributed to the stabilization of the more polar excited state in polar solvents.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is also highly dependent on the solvent. In many D-π-A systems, the quantum yield tends to decrease in more polar solvents due to the increased stabilization of the ICT excited state, which can promote non-radiative decay pathways. For some naphthalimide derivatives, which are also D-A structures, quantum yields can range from as high as 0.87 in nonpolar environments to as low as 0.01 in polar ones. mdpi.comresearchgate.net

For this compound, it is expected that the compound will be fluorescent, with emission originating from an ICT excited state. The emission wavelength would likely show a significant red shift in polar solvents. The efficiency of its fluorescence would be dictated by the balance between radiative and non-radiative decay rates, which would be influenced by the solvent environment and the specific electronic and steric factors of the molecule.

Table 2: Fluorescence Emission Maxima (λem) for Analogous D-π-A Thiophene Derivatives in Different Solvents

| Solvent | MOT (λem in nm) | DMAT (λem in nm) |

| Cyclohexane (CHX) | 407 | Not specified |

| Dimethyl Sulfoxide (DMSO) | 473 | Not specified |

Data sourced from a study on thiophene-based D-π-A compounds, which serve as structural analogs. nih.gov

Computational Chemistry and Theoretical Investigations of 4 4 Fluorophenyl Thio Nicotinaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular energies and wavefunctions. arxiv.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. whiterose.ac.uk It is widely employed to predict the geometric and electronic properties of molecules with high accuracy. mdpi.com For 4-((4-Fluorophenyl)thio)nicotinaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can be used to determine its most stable three-dimensional structure (optimized geometry). bhu.ac.inresearchgate.net

Interactive Data Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C-S (Thioether) | 1.79 Å |

| Bond Length | C=O (Aldehyde) | 1.22 Å |

| Bond Length | C-F (Fluorophenyl) | 1.35 Å |

| Bond Angle | C-S-C (Thioether) | 103.5° |

| Bond Angle | C-C-O (Aldehyde) | 124.0° |

| Dihedral Angle | C(pyr)-S-C(phe)-C(phe) | ~75° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. researchgate.net

Interactive Data Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.50 | Electron-donating ability |

| LUMO Energy | -2.15 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.35 | High kinetic stability |

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of single bonds, particularly the C-S-C thioether linkage, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation between them. youtube.com This is achieved by mapping the molecule's potential energy surface (PES). sciencepublishinggroup.com

A PES is a multidimensional plot of the molecule's energy as a function of its geometric parameters, such as dihedral angles. sciencepublishinggroup.comyoutube.com For this molecule, a key analysis involves systematically rotating the dihedral angles around the C(pyridine)-S and S-C(phenyl) bonds and calculating the energy at each step. This generates a potential energy profile that reveals the lowest-energy (most stable) conformations and the high-energy transition states that separate them. mdpi.com Understanding the conformational landscape is vital as the biological activity and physical properties of a molecule can be highly dependent on its preferred three-dimensional shape.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static, minimum-energy structures, molecules are inherently dynamic. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. researchgate.net

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would reveal how the molecule flexes, rotates, and interacts with its surroundings over a period of nanoseconds or longer. nih.gov This provides insight into its conformational flexibility, the stability of intramolecular hydrogen bonds (if any), and its solvent interactions, offering a more realistic picture of its behavior than static models alone. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. For this compound, a key reaction would be the nucleophilic addition to the aldehyde's carbonyl carbon, a fundamental process in organic chemistry. academie-sciences.frkhanacademy.org

Using DFT, the entire reaction pathway can be modeled. This involves identifying and calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states (TS). whiterose.ac.uk The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. youtube.com By calculating the structure and energy of the TS, the activation energy can be determined, which is directly related to the reaction rate. This type of analysis can predict the feasibility of a reaction and explain its regioselectivity and stereoselectivity. For instance, it could model the addition of a hydride or an organometallic reagent to the aldehyde, providing a detailed mechanistic understanding. academie-sciences.fr

In Silico Prediction of Molecular Interaction Profiles

In silico methods, particularly molecular docking, are widely used to predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein or enzyme. ijpsr.com This is a cornerstone of modern drug discovery. dergipark.org.tr Given that many substituted pyridine (B92270) derivatives exhibit inhibitory activity against kinases, a plausible target for this compound could be a kinase enzyme, such as Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

Molecular docking simulations would attempt to fit the molecule into the active site of the target protein, predicting its preferred binding orientation and conformation. The process generates a "docking score," which is an estimate of the binding affinity—a lower score typically indicates a more favorable interaction. dergipark.org.tr The simulation also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. This information is critical for understanding the basis of the molecule's potential biological activity and for guiding the design of more potent and selective analogs. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systemic Modification Strategies for Analog Development

The development of analogs of 4-((4-fluorophenyl)thio)nicotinaldehyde would involve a series of systematic modifications to probe the chemical space around the core structure. These strategies are designed to identify which structural features are essential for activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties.

Key modification strategies include:

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to investigate the importance of those groups for biological activity. For instance, the fluorine atom could be replaced by other halogens (Cl, Br) or a trifluoromethyl group to modulate electronic effects. nih.gov

Scaffold Hopping: Replacing the pyridine (B92270) ring of the nicotinaldehyde with other heterocyclic systems (e.g., pyrimidine, quinoline) to explore different spatial arrangements and potential new interactions with a biological target. wikipedia.org

Side Chain Modification: Altering the substituents on both the phenyl and pyridine rings. This could involve introducing various electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the molecule.

A hypothetical set of analogs and their resulting biological activities could be represented as follows, illustrating a systematic approach to SAR exploration.

| Analog | Modification from Parent Compound | Hypothetical Activity (IC₅₀, µM) |

| 1 | Parent Compound | 10 |

| 1a | 4-Chlorophenyl instead of 4-Fluorophenyl | 12 |

| 1b | 4-Methoxyphenyl instead of 4-Fluorophenyl | 25 |

| 1c | Phenyl instead of 4-Fluorophenyl | 30 |

| 1d | Pyrimidine-5-carbaldehyde instead of Nicotinaldehyde | 18 |

| 1e | Thioether oxidized to Sulfoxide (B87167) | 50 |

| 1f | Thioether oxidized to Sulfone | >100 |

Elucidating the Influence of the 4-Fluorophenyl Moiety on Molecular Interactions

The 4-fluorophenyl group is a common feature in medicinal chemistry, and its influence on molecular interactions is multifaceted. The fluorine atom, being highly electronegative, can significantly alter the electronic properties of the phenyl ring.

Metabolic Stability: The carbon-fluorine bond is very strong, and the introduction of fluorine can block sites of oxidative metabolism, potentially increasing the metabolic stability and half-life of the compound.

Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.

Specific Interactions: In some cases, the fluorine atom can participate in specific, non-covalent interactions with biological targets, such as hydrogen bonds or halogen bonds, which can contribute to binding affinity.

The following table illustrates the potential impact of substituting the fluorine atom on various molecular properties.

| Substituent at para-position | Electronic Effect | Relative Lipophilicity (logP) | Potential for H-bonding |

| -F | Weakly deactivating | High | Acceptor |

| -H | Neutral | Moderate | None |

| -OCH₃ | Activating | Moderate | Acceptor |

| -CF₃ | Strongly deactivating | Very High | None |

Investigating the Conformational and Electronic Role of the Thioether Linkage in SAR

The thioether linkage is not merely a passive spacer; it plays a crucial role in defining the three-dimensional shape and electronic character of the molecule.

Electronic Properties: The sulfur atom in a thioether is a weak electron donor and can influence the electronic properties of the adjacent aromatic rings. Oxidation of the thioether to a sulfoxide or sulfone dramatically changes its electronic character. nih.gov The sulfoxide and sulfone groups are strong electron-withdrawing groups and can also act as hydrogen bond acceptors. This modification significantly alters the polarity and geometry of the linker, which can have a profound impact on biological activity. nih.gov For instance, the conversion of a thioether to a sulfoxide can transition the molecule from being hydrophobic to more hydrophilic. nih.gov

The impact of thioether oxidation on the properties of the linker is summarized below.

| Linkage | Geometry | Electronic Nature | Polarity |

| Thioether (-S-) | Bent | Weakly donating | Low |

| Sulfoxide (-SO-) | Pyramidal | Withdrawing | High |

| Sulfone (-SO₂-) | Tetrahedral | Strongly withdrawing | High |

Impact of Substitutions and Modifications on the Nicotinaldehyde Scaffold

The nicotinaldehyde moiety, a substituted pyridine ring, is a key component that can be modified to fine-tune activity and selectivity. The pyridine nitrogen is a potential hydrogen bond acceptor, and the aldehyde group is a reactive electrophile that could potentially form covalent bonds with a biological target.

Pyridine Ring Substitutions: Introducing small alkyl or halogen substituents onto the pyridine ring can modulate its basicity and steric profile. The position of these substituents is critical, as it can influence the orientation of the molecule within a binding site. Studies on other pyridine-containing compounds have shown that the position and nature of substituents strongly influence biological activity. nih.gov

Modification of the Aldehyde Group: The aldehyde is a key functional group that can be modified to probe its role in biological activity. It could be reduced to an alcohol, oxidized to a carboxylic acid, or converted to an oxime or a hydrazone. Each of these modifications would drastically alter the chemical reactivity and hydrogen bonding potential of this part of the molecule.

The table below provides examples of potential modifications to the nicotinaldehyde scaffold and their predicted impact.

| Modification | Predicted Impact on... | Rationale |

| Aldehyde to Alcohol | Reactivity, H-bonding | Loss of electrophilicity, gain of H-bond donor/acceptor |

| Aldehyde to Carboxylic Acid | Charge, H-bonding | Introduction of negative charge, enhanced H-bonding |

| Pyridine to Pyrimidine | H-bonding pattern | Change in position and number of nitrogen atoms |

| Addition of a methyl group to pyridine | Sterics, Basicity | Increased steric bulk, potential change in pKa |

Rational Design Approaches for Tailored Molecular Functionality

Rational drug design for analogs of this compound would leverage computational and structural biology techniques to guide the synthesis of new compounds with improved properties. nih.gov

Structure-Based Design: If the three-dimensional structure of the biological target is known, molecular docking studies can be used to predict how different analogs of this compound might bind. This allows for the design of new molecules with improved complementarity to the binding site. For example, docking could reveal an unoccupied pocket that could be filled by adding a substituent to one of the aromatic rings.

Ligand-Based Design: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active and inactive analogs. This model defines the essential structural features required for activity, such as the spatial arrangement of aromatic rings, hydrogen bond donors/acceptors, and hydrophobic regions. This model can then be used to design new molecules that fit the pharmacophore.

Computational Chemistry: Quantum mechanical calculations can be used to study the electronic properties of the molecule, such as the electrostatic potential and frontier molecular orbitals. nih.gov This information can help to understand how the molecule might interact with its biological target and can guide the design of analogs with optimized electronic properties. For example, calculations could predict how different substituents on the phenyl ring would affect the charge on the sulfur atom.

Advanced Applications in Chemical Synthesis and Medicinal Chemistry Research

Utility as a Key Synthetic Intermediate for the Assembly of Complex Heterocycles

The chemical structure of 4-((4-fluorophenyl)thio)nicotinaldehyde is intrinsically poised for complex molecule synthesis. The aldehyde functional group is a versatile handle for a multitude of chemical transformations, serving as an electrophilic site for nucleophilic attack. This reactivity is central to its role in constructing elaborate heterocyclic systems, which are the backbone of many pharmaceuticals and biologically active compounds. sigmaaldrich.comossila.com

The aldehyde can readily participate in condensation reactions with a variety of nucleophiles, including amines, hydrazines, and active methylene (B1212753) compounds, to forge new carbon-nitrogen and carbon-carbon bonds. These reactions are often the first step in multicomponent reaction cascades that build molecular complexity in a single, efficient operation. For instance, nicotinaldehydes are known to react with aminocrotonates to form 1,4-dihydropyridine (B1200194) derivatives, a scaffold prevalent in cardiovascular drugs. researchgate.net Similarly, condensation with cyanoacetic hydrazide or thiosemicarbazide (B42300) can lead to the formation of various fused pyrazole (B372694) or triazole ring systems, respectively. ekb.egekb.eg

Key reaction types that leverage the aldehyde functionality for heterocycle synthesis include:

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form an α,β-unsaturated system, which is a versatile intermediate for subsequent Michael additions and cyclizations. nih.gov

Hantzsch Dihydropyridine (B1217469) Synthesis: A multicomponent reaction involving the aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to create dihydropyridine rings. researchgate.net

Pictet-Spengler Reaction: Condensation with a β-arylethylamine followed by cyclization to form tetrahydroisoquinoline derivatives.

Wittig Reaction: Conversion of the aldehyde to an alkene, providing a scaffold for further functionalization or ring-closing metathesis.

Reductive Amination: Direct conversion of the aldehyde to an amine, offering a pathway to a diverse array of N-substituted derivatives.

The pyridine (B92270) ring itself, particularly with the electron-withdrawing influence of the aldehyde, can also participate in or direct further reactions, making this compound a highly adaptable and powerful intermediate in synthetic chemistry.

| Reaction Type | Reactants | Resulting Heterocyclic Core | Reference |

| Hydrazone Formation | Hydrazines, Semicarbazides | Pyrazole, Triazole | ekb.eg, ekb.eg |

| Hantzsch Synthesis | β-Ketoester, Ammonia source | Dihydropyridine | researchgate.net |

| Multicomponent Reaction | 1-(Naphthalen-1-yl)ethanone, Ethyl cyanoacetate | Dihydropyridine-carbonitrile | nih.gov |

| Cyclocondensation | Cyanothioacetamide, 1,3-Diketone | Thioxo-dihydropyridine | researchgate.net |

Development as a Privileged Scaffold for Pharmacophore Identification

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. sigmaaldrich.com The pyridine ring is one of the most prominent examples of a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs targeting a wide array of diseases. nih.govnih.gov The this compound structure combines this proven pyridine core with other pharmacologically relevant motifs, positioning it as a highly promising scaffold for pharmacophore identification.

The key structural components contributing to its potential include:

Pyridine Ring: Acts as a bioisostere for a phenyl ring but offers a hydrogen bond acceptor site through its nitrogen atom. This can be crucial for anchoring a molecule within a protein's binding site. nih.gov Its aromatic nature allows for π-π stacking interactions.

4-Fluorophenyl Group: The fluorine atom is a common substituent in modern pharmaceuticals. It can enhance binding affinity through favorable electrostatic interactions, modulate metabolic stability by blocking sites of oxidation, and improve pharmacokinetic properties like membrane permeability.

Thioether Linker: The sulfur atom provides a flexible, non-planar linkage between the two aromatic rings. It can also act as a hydrogen bond acceptor and participate in interactions with the biological target.

By using this compound as a starting point, medicinal chemists can explore how these different pharmacophoric elements interact with a target protein. Computational methods, such as pharmacophore modeling, can be employed to map the essential features required for biological activity. nih.gov Derivatives of this compound can be synthesized and tested, and the resulting structure-activity relationship (SAR) data can reveal the critical interactions, guiding the design of more potent and selective drug candidates.

Role in the Generation of Diverse Chemical Libraries for Screening

High-throughput screening (HTS) of large, diverse chemical libraries is a cornerstone of modern drug discovery. The generation of these libraries relies on the use of versatile building blocks that can be readily combined to produce a wide variety of final compounds. sigmaaldrich.com this compound is an ideal starting material, or "scaffold," for the construction of such libraries through combinatorial chemistry.

The reactivity of the aldehyde group allows for its derivatization with a large set of commercially available reagents. By reacting the single scaffold with a library of different building blocks (e.g., various amines, hydrazides, anilines, or active methylene compounds), a large and diverse library of products can be generated rapidly. This approach, known as parallel synthesis, is highly efficient for creating novel chemical matter for biological screening.

For example, a library could be constructed based on the following reaction schemes:

Library A (Hydrazones): Reaction of this compound with a collection of 100 different hydrazides would yield a library of 100 distinct hydrazone products.

Library B (Imines/Schiff Bases): Reaction with a collection of 200 different primary amines would generate a library of 200 imine derivatives. auctoresonline.org

Library C (Dihydropyridines): A three-component reaction with 50 different β-ketoesters and an ammonia source would produce a library of 50 unique Hantzsch dihydropyridines.

This strategy allows for the systematic exploration of the chemical space around the core scaffold, significantly increasing the probability of identifying a "hit" compound with desirable biological activity during a screening campaign.

| Library Type | Core Scaffold | Variable Building Blocks | Potential Library Size |

| Hydrazones | This compound | Diverse Hydrazides | 100s |

| Imines | This compound | Diverse Primary Amines | 100s-1000s |

| Dihydropyridines | This compound | Diverse β-Ketoesters | 100s |

Design and Synthesis of Advanced Chemical Probes

Chemical probes are specialized molecules used to study and manipulate biological systems. They are essential tools for validating drug targets and elucidating biological pathways. nih.gov A potent and selective inhibitor or activator discovered through screening can often be converted into a chemical probe by appending a reporter tag (e.g., a fluorophore, biotin) or a reactive group (e.g., a photo-affinity label).

Given its versatile chemistry, this compound and its derivatives are excellent candidates for development into chemical probes. If a derivative of this scaffold is found to bind to a protein of interest, it can be synthetically modified to create a probe.

Fluorescent Probes: The aldehyde group can be condensed with a fluorescent hydrazine (B178648) or amine (e.g., dansyl hydrazine, BODIPY-amine) to create a probe that allows for visualization of the target protein within cells via fluorescence microscopy.

Affinity-Based Probes: A biotin (B1667282) tag can be incorporated into the molecule. This allows for the isolation and identification of the target protein from a complex biological sample through affinity purification using streptavidin beads.

Photo-affinity Labels: A photoreactive group, such as a diazirine or an azide, can be installed on the scaffold. Upon exposure to UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, enabling unambiguous target identification.

The synthesis of such probes would leverage the same chemical reactions used to build diversity libraries, demonstrating the dual utility of this versatile scaffold in both drug discovery and chemical biology.

Application in Fragment-Based Drug Design Strategies

Fragment-based drug design (FBDD) has emerged as a powerful and efficient alternative to traditional HTS for identifying lead compounds. acs.org This approach involves screening libraries of small, low-molecular-weight molecules ("fragments") to identify weak but highly efficient binders to a biological target. researchgate.net These initial fragment hits are then optimized and grown or linked together to produce high-affinity lead compounds. nih.gov

The structure of this compound can be viewed as an assembly of distinct molecular fragments:

The 4-Fluorophenyl fragment: A common motif in drug molecules.

The Nicotinaldehyde fragment: A polar, heterocyclic fragment containing key hydrogen bonding features.

The Thioether linker: A flexible linking element.

In a hypothetical FBDD campaign, these individual fragments, or close analogues, might be identified as independent hits in a biophysical screen (e.g., NMR, X-ray crystallography). Structural information showing how these fragments bind to adjacent "hot spots" on the protein surface would provide a clear blueprint for a medicinal chemist. The strategy would then be to link these fragments together, a process that could rationally lead to the synthesis of a molecule like this compound or its analogues. This "fragment-linking" or "fragment-growing" approach is a highly logical and structure-guided method for lead optimization, and the this compound scaffold represents a successful outcome of such a hypothetical process. nih.govnih.gov

Future Research Directions and Unaddressed Challenges

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of aryl thioethers often involves transition-metal-catalyzed cross-coupling reactions, which, while effective, can present environmental and economic challenges due to the use of expensive catalysts, harsh reaction conditions, and toxic solvents. nih.gov Future research will undoubtedly focus on developing greener and more sustainable synthetic pathways to 4-((4-Fluorophenyl)thio)nicotinaldehyde.

Key areas of development include:

Catalyst Innovation: A shift towards more abundant and less toxic metal catalysts, such as those based on copper or iron, is a promising avenue. nih.gov Research into ligand design for these catalysts can enhance their activity and stability, allowing for lower catalyst loadings and milder reaction conditions.

Green Solvents: The exploration of environmentally benign solvents, such as water, is a critical goal. researchgate.net The development of water-soluble catalysts and phase-transfer agents will be instrumental in achieving efficient synthesis in aqueous media.

Alternative Reagents: To circumvent the use of volatile and often malodorous thiols, thiol-free sulfur-transfer reagents are being investigated. These reagents can offer improved handling and safety profiles. acs.org

Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of related heterocyclic compounds, offering a more energy-efficient alternative to conventional heating.

| Catalyst System | Solvent | Key Advantages |

| Copper-based catalysts | Water | Low cost, low toxicity, environmentally friendly. |

| Iron-based catalysts | Various | Abundant, inexpensive, and low toxicity. |

| Palladium-based catalysts | Organic Solvents | High efficiency and broad substrate scope. |

Exploration of Novel Reactivity and Transformation Pathways

The unique structural features of this compound, namely the pyridine (B92270) ring, the aldehyde group, and the aryl thioether linkage, offer a rich landscape for exploring novel chemical transformations.

C-H Functionalization: Direct functionalization of the C-H bonds on both the pyridine and phenyl rings represents a highly atom-economical approach to creating new derivatives. acs.orgrsc.org Research into regioselective C-H activation will be crucial for accessing a diverse range of analogs without the need for pre-functionalized starting materials.

Dearomatization Reactions: The dearomatization of the pyridine ring can lead to the formation of highly functionalized piperidines, which are prevalent scaffolds in many pharmaceuticals. acs.orgnih.govnih.gov Exploring catalytic methods for the controlled dearomatization of this compound could unlock new chemical space. acs.orgnih.govnih.gov

Novel Cyclization Reactions: The aldehyde functionality can serve as a handle for various cyclization reactions, leading to the formation of fused heterocyclic systems. acs.org Investigating intramolecular reactions involving the thioether or the pyridine nitrogen could yield novel polycyclic structures with interesting biological properties.

Advancements in Predictive Computational Modeling for De Novo Design

Computational chemistry is an increasingly powerful tool in modern drug discovery and materials science. For this compound, computational modeling can play a pivotal role in guiding future research.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build predictive models that correlate the structural features of derivatives with their biological activity. nih.govnih.gov This can help in prioritizing the synthesis of compounds with a higher probability of success. nih.govnih.gov

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding modes of this compound and its analogs within the active sites of biological targets, such as kinases. mdpi.comnih.gov This can provide insights into the key interactions driving potency and selectivity. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations: DFT calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govnih.gov This information can aid in predicting reaction outcomes and designing new reactions. nih.govnih.gov

| Computational Method | Application for this compound |

| QSAR | Predicting biological activity of new derivatives. nih.govnih.gov |

| Molecular Docking | Identifying potential biological targets and predicting binding modes. mdpi.comnih.gov |

| DFT Calculations | Understanding reactivity and designing novel transformations. nih.govnih.gov |

Expanding the Derivatization Scope through Innovative Methodologies

The ability to efficiently generate a wide array of derivatives from a core scaffold is essential for exploring its structure-activity relationships. Future research will focus on innovative methods to expand the derivatization scope of this compound.

Late-Stage Functionalization: Developing methods for late-stage functionalization is a key challenge in medicinal chemistry. nih.govberkeley.edu This involves introducing new functional groups into a complex molecule in the final steps of a synthesis, which can rapidly generate a library of analogs. nih.govberkeley.edu For this compound, this could involve regioselective C-H functionalization or manipulation of the existing functional groups under mild conditions. nih.govberkeley.eduthieme-connect.com

Novel Aldehyde Derivatization: The aldehyde group is a versatile functional handle that can be transformed into a wide range of other functionalities. thermofisher.comresearchgate.netresearchgate.netmdpi.com Research into novel reagents and catalytic methods for aldehyde derivatization will enable the synthesis of compounds with diverse physicochemical properties. thermofisher.comresearchgate.netresearchgate.netmdpi.com

Integration with High-Throughput Synthesis and Screening Platforms

To accelerate the discovery of new applications for this compound and its derivatives, integration with high-throughput technologies is essential.

Solid-Phase Synthesis: Adapting the synthesis of this compound derivatives to a solid-phase format would enable the rapid generation of large compound libraries for screening. nih.govimperial.ac.uk This involves attaching the molecule to a solid support, performing a series of reactions, and then cleaving the final product from the support. nih.govimperial.ac.uk

Flow Chemistry: Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform multi-step reactions in a continuous fashion. durham.ac.ukuc.ptnih.govkit.edufrontiersin.org Developing a flow synthesis for this compound would facilitate its production and derivatization on a larger scale. durham.ac.ukuc.ptnih.govkit.edufrontiersin.org

High-Throughput Screening (HTS): HTS platforms allow for the rapid screening of large compound libraries against a variety of biological targets. nih.govwiley.comwikipedia.org Integrating the synthesis of this compound derivatives with HTS will be crucial for identifying new lead compounds for drug discovery. nih.govwiley.comwikipedia.org

| Technology | Application for this compound |

| Solid-Phase Synthesis | Rapid generation of compound libraries. nih.govimperial.ac.uk |

| Flow Chemistry | Scalable and efficient synthesis and derivatization. durham.ac.ukuc.ptnih.govkit.edufrontiersin.org |

| High-Throughput Screening | Identification of new bioactive derivatives. nih.govwiley.comwikipedia.org |

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-((4-Fluorophenyl)thio)nicotinaldehyde?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 4-fluorothiophenol and a suitably substituted nicotinaldehyde precursor. Key steps include: